molecular formula C10H13NO3 B1287402 4-Dimethylaminophenylglyoxal hydrate CAS No. 115282-41-2

4-Dimethylaminophenylglyoxal hydrate

Cat. No.: B1287402
CAS No.: 115282-41-2
M. Wt: 195.21 g/mol
InChI Key: YOKMNOZLZXDGBI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-Dimethylaminophenylglyoxal hydrate involves several steps, typically starting with the reaction of dimethylamine with phenylglyoxal. The reaction conditions often include the use of solvents such as ethanol or methanol and may require specific temperature and pH conditions to optimize yield and purity . Industrial production methods may involve large-scale synthesis in controlled environments to ensure consistency and quality.

Chemical Reactions Analysis

4-Dimethylaminophenylglyoxal hydrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

Scientific Research Applications

4-Dimethylaminophenylglyoxal hydrate is widely used in scientific research due to its ability to interact with biological systems and exhibit diverse biological activities. Some of its applications include:

Mechanism of Action

The exact mechanism of action of 4-Dimethylaminophenylglyoxal hydrate is not well-documented. it is known to interact with biological molecules, potentially modifying their structure and function. The molecular targets and pathways involved may include enzymes and proteins that play critical roles in cellular processes.

Comparison with Similar Compounds

4-Dimethylaminophenylglyoxal hydrate can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[4-(dimethylamino)phenyl]-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.H2O/c1-11(2)9-5-3-8(4-6-9)10(13)7-12;/h3-7H,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKMNOZLZXDGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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